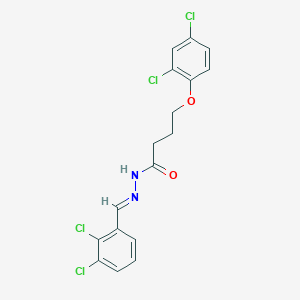

![molecular formula C17H19N3O3S B5601713 4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of sulfonylamino benzamide derivatives involves multiple steps, starting from basic raw materials to the final compound. Key steps may include condensation reactions, protection/deprotection of functional groups, and purification methods to achieve high purity and yield of the desired product. Notably, the synthesis of similar compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, demonstrates complex synthetic routes that can be adapted for the synthesis of 4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of sulfonylamino benzamide derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the molecular geometry, electronic structure, and potential interactions within the molecule or with other molecules. For instance, the structural elucidation of similar compounds provides insights into the arrangement of functional groups and potential reactive sites (Luo & Huang, 2004).

Chemical Reactions and Properties

Sulfonylamino benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions, depending on the functional groups present. These reactions can modify the molecular structure, leading to changes in physical and chemical properties. The study of these reactions provides valuable information for designing new compounds with desired properties and activities (Morgan et al., 1990).

Physical Properties Analysis

The physical properties of sulfonylamino benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be tailored through chemical modifications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess these properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of sulfonylamino benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are key to their potential applications. Studies on similar compounds provide insights into their mechanism of action, potential as inhibitors or activators of biological pathways, and interactions with proteins or enzymes. Computational and experimental approaches are employed to understand these properties in detail (Wong et al., 2009).

Scientific Research Applications

Synthesis and Material Science

4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, due to its complex structure involving sulfonyl and benzamide groups, is likely relevant in the field of synthetic chemistry and materials science. Compounds with sulfonyl and benzamide functionalities have been explored for their utility in creating advanced polymers and materials. For instance, Saxena et al. (2003) synthesized a series of polyamides and poly(amide–imide)s using aromatic dicarboxylic acids and bis(carboxyphthalimide)s, highlighting the importance of such structures in developing materials with desirable thermal and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Pharmaceutical and Medicinal Chemistry

The structure suggests potential applications in the development of novel therapeutic agents. Compounds featuring the benzamide moiety, similar to this compound, have been investigated for various biological activities, including their role as enzyme inhibitors or receptor modulators. Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, indicating the relevance of such compounds in pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).

Catalysis and Synthetic Methodology

The presence of the allyl and sulfonyl groups in such molecules can be exploited in catalytic processes and the synthesis of complex molecules. For example, Guenter and Gais (2003) described an asymmetric synthesis of fused bicyclic amino acids, utilizing sulfonyl-imidoyl substituents for cycloaddition reactions, showcasing the utility of such functionalities in creating stereoselectively enriched compounds (Guenter & Gais, 2003).

Analytical Chemistry

In analytical chemistry, the structural components of this compound may be utilized in the development of analytical methods for compound detection and quantification. For instance, Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a molecule with a pyridinyl and benzamide structure, indicating the importance of such structures in understanding drug metabolism and pharmacokinetics (Yue et al., 2011).

properties

IUPAC Name |

4-[methylsulfonyl(prop-2-enyl)amino]-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-3-12-20(24(2,22)23)16-6-4-15(5-7-16)17(21)19-13-14-8-10-18-11-9-14/h3-11H,1,12-13H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQACMRYCOQCFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)